(1s)-1-(2,4,5-Trimethylphenyl)ethan-1-amine hydrochloride
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Overview
Description
(1s)-1-(2,4,5-Trimethylphenyl)ethan-1-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a phenyl ring substituted with three methyl groups and an amine group attached to an ethan-1-amine backbone. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s)-1-(2,4,5-Trimethylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,5-trimethylbenzaldehyde and a suitable amine precursor.
Formation of Intermediate: The aldehyde undergoes a reductive amination reaction with the amine precursor in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors for the reductive amination process.
Purification: Employing techniques such as crystallization or recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
(1s)-1-(2,4,5-Trimethylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving electrophiles like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(1s)-1-(2,4,5-Trimethylphenyl)ethan-1-amine hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1s)-1-(2,4,5-Trimethylphenyl)ethan-1-amine hydrochloride involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as neurotransmitter release or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
(1s)-1-(2,4,5-Trimethylphenyl)ethan-1-amine: The free base form without the hydrochloride salt.
(1s)-1-(2,4,6-Trimethylphenyl)ethan-1-amine hydrochloride: A similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
(1s)-1-(2,4,5-Trimethylphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H18ClN |
---|---|
Molecular Weight |
199.72 g/mol |
IUPAC Name |
(1S)-1-(2,4,5-trimethylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-7-5-9(3)11(10(4)12)6-8(7)2;/h5-6,10H,12H2,1-4H3;1H/t10-;/m0./s1 |
InChI Key |
VOYXEMVOYVGJRF-PPHPATTJSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1C)[C@H](C)N)C.Cl |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C)N)C.Cl |
Origin of Product |
United States |
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